Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is a synthetic compound with a complex structure that includes an amino group, a methyl ester, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A synthetic cannabinoid with a similar ester group but different biological activity.
2-Amino-2-methyl-1-propanol: A compound with a similar amino group but different structural features and applications.
Uniqueness
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is unique due to its combination of functional groups and the presence of the pyrrolidinone ring, which imparts specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)4-7(13)12(9(10)15)5-6(11)8(14)16-3/h6H,4-5,11H2,1-3H3 |
InChI Key |
KSULTGBGDPECOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.